3,6-Dichloro-4-isopropylpyridazine
Overview
Description
3,6-Dichloro-4-isopropylpyridazine is a heterocyclic compound with the molecular formula C7H8Cl2N2. It is characterized by a pyridazine ring substituted with chlorine atoms at the 3 and 6 positions and an isopropyl group at the 4 position. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,6-Dichloro-4-isopropylpyridazine involves the reaction of 3,6-dichloropyridazine with isobutyric acid in the presence of silver nitrate and trifluoroacetic acid. The reaction is carried out in water at 70°C, followed by extraction with hexane and purification using column chromatography. Another method involves the reaction of 3,6-dihydroxy pyridazine with phosphorus oxychloride in a suitable solvent at temperatures ranging from 0 to 80°C .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters and purification steps to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-4-isopropylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction:
Major Products Formed
The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield an aminopyridazine derivative.
Scientific Research Applications
3,6-Dichloro-4-isopropylpyridazine is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Pharmaceuticals: The compound is used as an intermediate in the synthesis of drugs with potential anticonvulsive and blood pressure-lowering properties.
Agrochemicals: It is used in the production of pesticides and herbicides.
Material Science: The compound is explored for its potential use in creating functionalized materials through regioselective bond-forming reactions.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-4-isopropylpyridazine is not well-documented. its derivatives have been studied for their biological activities. For example, certain derivatives exhibit anticonvulsive properties by modulating neurotransmitter pathways. The exact molecular targets and pathways involved in these effects are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridazine: Lacks the isopropyl group at the 4 position.
4-Isopropylpyridazine: Lacks the chlorine atoms at the 3 and 6 positions.
3,6-Dichloro-4-methylpyridazine: Similar structure but with a methyl group instead of an isopropyl group at the 4 position.
Uniqueness
3,6-Dichloro-4-isopropylpyridazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable intermediate in the synthesis of various specialized compounds.
Properties
IUPAC Name |
3,6-dichloro-4-propan-2-ylpyridazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c1-4(2)5-3-6(8)10-11-7(5)9/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZDBBCBIQEJLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN=C1Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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